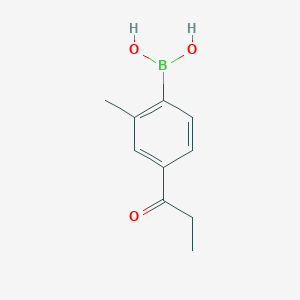
4-Methylmorpholine-3-carboxylic acid
Vue d'ensemble
Description
“4-Methylmorpholine-3-carboxylic acid” is a chemical compound . It is also known as “4-methylmorpholine-3-carboxylic acid hydrochloride” with a CAS Number: 1240518-90-4 . The compound is typically in the form of a powder .
Synthesis Analysis
Morpholines, including 4-Methylmorpholine-3-carboxylic acid, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular weight of “4-Methylmorpholine-3-carboxylic acid” is 181.62 . For more detailed molecular structure information, you may refer to resources like ChemSpider or the NIST Chemistry WebBook .
Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .
Physical And Chemical Properties Analysis
“4-Methylmorpholine-3-carboxylic acid” is typically in the form of a powder . It has a molecular weight of 181.62 . Carboxylic acids, such as “4-Methylmorpholine-3-carboxylic acid”, generally have high boiling points compared to other substances of comparable molar mass .
Applications De Recherche Scientifique
Condensation Agent in Organic Synthesis
4-Methylmorpholine-3-carboxylic acid derivatives, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have been used as effective condensing agents in organic synthesis. DMTMM facilitates the formation of amides and esters from carboxylic acids and amines, yielding the corresponding amides and esters in good yields. This process is practical for various synthetic applications due to its atmospheric conditions and easy removal of by-products (Kunishima et al., 1999).
Role in Reduction Reactions
In another study, N-methylmorpholine, a related compound, was used to activate carboxylic acids for their reduction to alcohols using cyanuric chloride and sodium borohydride. This method includes various N-protected amino acids, demonstrating the versatility of 4-Methylmorpholine-3-carboxylic acid in reduction reactions (Falorni et al., 1999).
Crystal Structure Analysis
The crystal structure of bis(N-methylmorpholine betaine) hydrochloride, a derivative of N-methylmorpholine betaine, was analyzed to understand its 1:1 and 2:1 complexes with mineral acids. This study is significant in elucidating the molecular structure and interactions of 4-Methylmorpholine-3-carboxylic acid derivatives, providing insights into their chemical behavior and potential applications (Dega-Szafran et al., 2002).
Fluorination Reactions
4-Methylmorpholine has been fluorinated with cobalt(iii) fluoride, resulting in various highly fluorinated morpholines. This study highlights the reactivity of 4-Methylmorpholine-3-carboxylic acid derivatives in fluorination reactions, which could be significant in developing new compounds with specific properties (Rendell & Wright, 1978).
Safety And Hazards
Orientations Futures
The field of transition metal-catalysed C–H functionalization reactions, which includes the synthesis of compounds like “4-Methylmorpholine-3-carboxylic acid”, is a main thrust within synthetic organic chemistry . This field has evolved towards innovative strategies that enhance the applicability and versatility of these transformations . The current results prove the important role of amine catalysts in urethane synthesis which can be applied in polyurethane catalyst design and development .
Propriétés
IUPAC Name |
4-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXUSBLNCTAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610208 | |
| Record name | 4-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-3-carboxylic acid | |
CAS RN |
1240518-88-0 | |
| Record name | 4-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)
![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)





![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)